molecular formula C19H19ClFNO B1343381 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-44-7

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

Cat. No.: B1343381
CAS No.: 898793-44-7
M. Wt: 331.8 g/mol
InChI Key: URLDALNFFCKOIW-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone, also known as CFPB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.7 g/mol and a melting point of 113-115°C. CFPB is insoluble in water, but soluble in most organic solvents. It has a strong odor and is slightly toxic. CFPB has been used in many different areas of research, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study focused on the synthesis of benzophenone derivatives possessing a pyridine nucleus and evaluated their antiproliferative activity against DLA cells in vitro and in vivo. Compounds with fluoro and chloro substituents exhibited significant activity, suggesting their potential in cancer treatment through the activation of caspase-activated DNase mediated nuclear fragmentation (Al‐Ghorbani et al., 2016).

Fluorinated Benzophenone Derivatives for Alzheimer's Disease

Research on fluorinated benzophenone derivatives aimed at developing multipotent agents against β-secretase and acetylcholinesterase for Alzheimer's disease treatment highlighted compounds with balanced micromolar potency against selected targets. One compound, in particular, showed no toxic effects and was identified as a promising lead for anti-AD drug candidates (Belluti et al., 2014).

Sulfonated Poly(p-phenylene) Derivatives

A study synthesized high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes, demonstrating their organosolubility, thermal stability, and potential for high proton conductivity, indicating applications in fuel cell technologies (Ghassemi & Mcgrath, 2004).

Tumor Growth Inhibition and Angiogenesis

Research on novel synthetic benzophenone analogs explored their angiopreventive and tumor inhibition activities, suggesting that certain compounds significantly inhibited tumor growth through effects on neovessel formation and apoptosis, indicating potential in cancer therapy (Mohammed & Khanum, 2018).

Safety and Hazards

While the specific safety data sheet for 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation when handling similar compounds .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDALNFFCKOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643158
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-44-7
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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